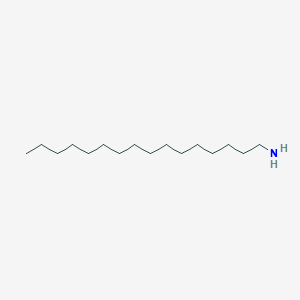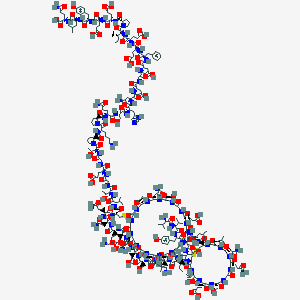
4-Cyclohexylthiophenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions, including Ullmann coupling and Friedel-Crafts reactions, as indicated in the synthesis of related compounds such as 4H-Cyclopenta[2,1-b:3,4-b']dithiophenes and cyclohexyl-substituted phenols (Brzezinski & Reynolds, 2002); (Ashaduzzaman, Saha, & Saha, 2012). These methods provide efficient routes to synthesize structurally complex thiophene derivatives by forming bonds between thiophene rings and other molecular fragments.
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including those with cyclohexyl groups, is often determined using single-crystal X-ray diffraction. Such analyses reveal that these compounds can exhibit diverse conformations, dependent on their specific substituents and the nature of their crystal packing (Zhao et al., 2009). This structural information is crucial for understanding the reactivity and properties of these molecules.
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including electropolymerization, which is significant for creating conductive polymers for electronic applications (Orlandi et al., 2015). Moreover, the addition of nucleophiles to thiophene derivatives can be catalyzed by metal complexes, indicating the versatility of these compounds in synthetic chemistry (van Axel Castelli et al., 2000).
Aplicaciones Científicas De Investigación
Organic Thin Film Transistors : It is utilized in the design of highly reliable organic thin film transistors (Kim et al., 2011).
Synthesis of Arylated Products : It can lead to reductive dehalogenation, which is instrumental in synthesizing arylated products in medium to good yields (Protti et al., 2004).
Dye-Sensitized Solar Cells : 4-Cyclohexylthiophenol is used as a conjugated spacer in high-performance organic dye-sensitized solar cells, showing a power conversion efficiency of 8.95% under sunlight (Li et al., 2010).
Oxidative Stress Studies : The synthesis of 4H-cyclopenta[2,1-b:3,4-b']-dithiophen-4-one (CDT), related to 4-Cyclohexylthiophenol, is useful for studying oxidative stress effects on the brain (Brzezinski & Reynolds, 2002).
Multicolor Imaging in Cells : It is involved in the simultaneous sensing of Cys/Hcy and GSH in B16 cells in multicolor imaging (Liu et al., 2014).
Mass Spectrometry of Biomolecules : When capped on gold nanoparticles, it enhances ion yields, decreases ion fragmentation, and extends the analyte mass range for laser desorption ionization mass spectrometry of biomolecules (Castellana & Russell, 2007).
Detection Probes for Amino Acids : Polythiophene-based conjugated polymers exhibit high selectivity and sensitivity toward Hg2+ and Cu2+, making them suitable as label-free detection probes for amino acids (Guo et al., 2014).
Surface Enhanced Raman Scattering Research : It is used in surface enhanced Raman scattering (SERS) research for potential sensing, particularly in nitrite detection (Ahmad et al., 2020).
Biological Activities : Derivatives of aminothiophene, closely related to 4-Cyclohexylthiophenol, show remarkable biological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities (Prasad et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
4-cyclohexylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDKCKQNXZYFAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylthiophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)
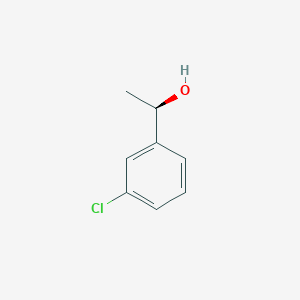
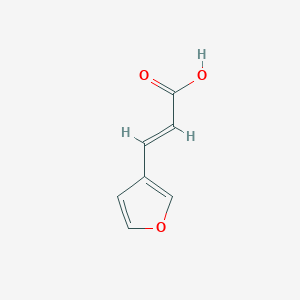
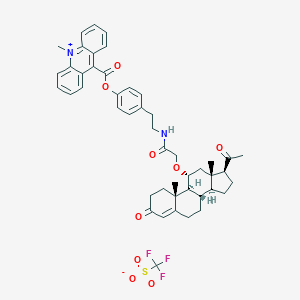
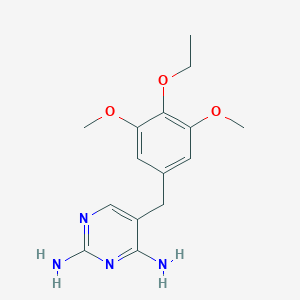
![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)
![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)

![Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI)](/img/structure/B48570.png)
![3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48575.png)
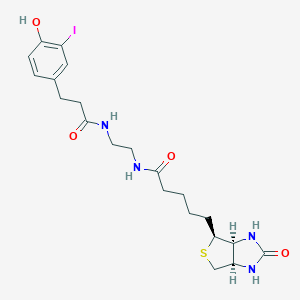
![Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-](/img/structure/B48579.png)
